molecular formula C8H16O4 B14514202 Methyl 2,2-dimethoxypentanoate CAS No. 63608-61-7

Methyl 2,2-dimethoxypentanoate

Cat. No.: B14514202
CAS No.: 63608-61-7
M. Wt: 176.21 g/mol
InChI Key: DQMKFQVLGNDMFT-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethoxypentanoate is an organic compound with the molecular formula C7H14O4. It is an ester derived from 2,2-dimethoxypentanoic acid and methanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethoxypentanoate can be synthesized through the esterification of 2,2-dimethoxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The product is then separated and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethoxypentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2,2-dimethoxypentanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Hydrolysis: 2,2-dimethoxypentanoic acid and methanol.

    Reduction: 2,2-dimethoxypentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dimethoxypentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethoxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-dimethylpropanoate
  • Methyl 2,2-dimethylbutanoate
  • Methyl 2,2-dimethylhexanoate

Uniqueness

Methyl 2,2-dimethoxypentanoate is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical and physical properties compared to other esters

Properties

CAS No.

63608-61-7

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 2,2-dimethoxypentanoate

InChI

InChI=1S/C8H16O4/c1-5-6-8(11-3,12-4)7(9)10-2/h5-6H2,1-4H3

InChI Key

DQMKFQVLGNDMFT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC)(OC)OC

Origin of Product

United States

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